- Preparation of 6,8,10-undecatriene-4-one and perfume composition, Japan, , ,
Cas no 922-65-6 (1,4-pentadien-3-ol)

1,4-pentadien-3-ol structure
Nombre del producto:1,4-pentadien-3-ol
Número CAS:922-65-6
MF:C5H8O
Megavatios:84.1164216995239
MDL:MFCD00008633
CID:40230
PubChem ID:70204
1,4-pentadien-3-ol Propiedades químicas y físicas
Nombre e identificación
-
- 1,4-pentadien-3-ol
- penta-1,4-dien-3-ol
- Divinyl carbinol
- 1,4-Pentadien-3-ol, stabilized
- 3-Hydroxy-1,4-pentadiene
- Diethenylmethyl alcohol
- Divinylcarbinol
- Divinylmethanol
- DTXSID00238922
- MFCD00008633
- AKOS015915437
- Penta1,4dien3ol
- NS00039448
- SY236737
- 1,4-Pentadien-3-ol, contains 0.4% hydroquinone as stabilizer, >=96%
- STL557022
- CS-0064552
- EINECS 213-080-9
- DTXCID50161413
- BBL103212
- A10932
- CCRIS 8963
- EN300-98370
- 922-65-6
-
- MDL: MFCD00008633
- Renchi: 1S/C5H8O/c1-3-5(6)4-2/h3-6H,1-2H2
- Clave inchi: ICMWSAALRSINTC-UHFFFAOYSA-N
- Sonrisas: OC(C=C)C=C
Atributos calculados
- Calidad precisa: 84.05750
- Masa isotópica única: 84.057515
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 6
- Cuenta de enlace giratorio: 2
- Complejidad: 49
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: 1
- Superficie del Polo topológico: 20.2
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Colorless Transparent Liquid
- Denso: 0.865 g/mL at 25 °C(lit.)
- Punto de ebullición: 115-116 °C(lit.)
- Punto de inflamación: Fahrenheit: 89.6 ° f
Celsius: 32 ° c - índice de refracción: n20/D 1.445(lit.)
- PSA: 20.23000
- Logp: 0.71930
- Disolución: Not determined
1,4-pentadien-3-ol Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H226-H302-H412
- Declaración de advertencia: P273-P301+P312+P330-P403+P235
- Número de transporte de mercancías peligrosas:UN 1987 3/PG 3
- Wgk Alemania:3
- Código de categoría de peligro: 10-22
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:2-8°C
- Categoría de embalaje:III
- Términos de riesgo:R10; R22
- Nivel de peligro:3.2
- Grupo de embalaje:III
- Período de Seguridad:3.2
1,4-pentadien-3-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1135192-10g |
Penta-1,4-dien-3-ol |
922-65-6 | 98% | 10g |
¥718.00 | 2024-04-25 | |
TRC | P227160-5g |
1,4-Pentadien-3-ol |
922-65-6 | 5g |
$ 132.00 | 2023-09-06 | ||
Cooke Chemical | BD0155253-25g |
1,4-Pentadien-3-ol |
922-65-6 | 97%(stabilizedwith0.4%HQ) | 25g |
RMB 1990.40 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02718-25g |
1,4-pentadien-3-ol |
922-65-6 | ≥96% | 25g |
¥4908.0 | 2024-07-19 | |
eNovation Chemicals LLC | D634822-1g |
1,4-Pentadien-3-ol |
922-65-6 | 95% | 1g |
$360 | 2024-06-05 | |
eNovation Chemicals LLC | D514683-250g |
1,4-Pentadien-3-ol |
922-65-6 | 95% | 250g |
$1050 | 2024-05-24 | |
Enamine | EN300-98370-5.0g |
penta-1,4-dien-3-ol |
922-65-6 | 95.0% | 5.0g |
$119.0 | 2025-03-21 | |
Enamine | EN300-98370-5g |
penta-1,4-dien-3-ol |
922-65-6 | 95% | 5g |
$119.0 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1135192-25g |
Penta-1,4-dien-3-ol |
922-65-6 | 98% | 25g |
¥1419.00 | 2024-04-25 | |
Enamine | EN300-98370-10.0g |
penta-1,4-dien-3-ol |
922-65-6 | 95.0% | 10.0g |
$213.0 | 2025-03-21 |
1,4-pentadien-3-ol Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 40 °C
1.2 Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; reflux → 0 °C
1.3 0 °C; 0 °C → 23 °C; 2 h, 23 °C; 23 °C → -20 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; reflux → 0 °C
1.3 0 °C; 0 °C → 23 °C; 2 h, 23 °C; 23 °C → -20 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Enantioselective Total Synthesis of Pladienolide B: A Potent Spliceosome InhibitorOrganic Letters, 2012, 14(18), 4730-4733,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 40 °C; 1 h, 30 - 40 °C; 1.5 h, rt; cooled
1.2 1 h, 5 - 15 °C; 1 h, rt
1.2 1 h, 5 - 15 °C; 1 h, rt
Referencia
- 6,8,10-undecatrien-3- or 4-ol, preparation thereof, and fragrance compositions containing the same, Japan, , ,
Synthetic Routes 5
Synthetic Routes 6
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → rt; 1 - 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- A Cu/Pd Cooperative Catalysis for Enantioselective Allylboration of AlkenesJournal of the American Chemical Society, 2015, 137(43), 13760-13763,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Selectfluor Solvents: Acetonitrile ; 3 min, 150 °C
Referencia
- A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with SelectfluorJournal of Organic Chemistry, 2009, 74(5), 2179-2182,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 25 °C; 2.5 h, reflux; 0 °C
1.2 0 °C; 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C; 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Divinylcarbinol Desymmetrization Strategy: A Concise and Reliable Approach to Chiral Hydroxylated Fatty Acid DerivativesJournal of Organic Chemistry, 2021, 86(5), 3970-3980,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Methanol , Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(2S,2′S,5S,5′S)-1,1′-(1… Solvents: Methanol ; 1.6 atm, 21 °C
Referencia
- Stereoselectivity in the rhodium-catalyzed reductions of non-conjugated dienesAdvanced Synthesis & Catalysis, 2009, 351(9), 1333-1343,
Synthetic Routes 10
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Olefin-Migrative Cleavage of Cyclopropane Rings through the Nickel-Catalyzed Hydrocyanation of Allenes and AlkenesAdvanced Synthesis & Catalysis, 2017, 359(7), 1170-1176,
Synthetic Routes 11
Synthetic Routes 12
Condiciones de reacción
1.1 Catalysts: Bromotrimethylsilane Solvents: Methanol ; 5 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromideOrganic & Biomolecular Chemistry, 2008, 6(12), 2168-2172,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Diethyl ether , Tetrahydrofuran
Referencia
- An efficient synthesis of functionalized tricyclo[6.3.1.01.6]dodec-4-enes by a stereoselective intramolecular Diels-Alder reactionJournal of the Chemical Society, 1986, (5), 829-36,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 40 °C; 1 h, 30 - 40 °C; 1.5 h, rt
1.2 1 h, 5 - 15 °C; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, 5 - 15 °C; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of 6,8,10-undeca-triene-2-one and perfume composition, Japan, , ,
Synthetic Routes 15
Synthetic Routes 16
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt → 40 °C; rt; 1.5 h, rt
1.2 Solvents: Water ; 1 h, 5 - 15 °C; 1 h, rt
1.2 Solvents: Water ; 1 h, 5 - 15 °C; 1 h, rt
Referencia
- 8,9-Epoxyundeca-1,3,5-trienes, their preparation, and perfume compositions containing them, Japan, , ,
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Synthesis of Well-Defined Polyethylene-Based 3-Miktoarm Star Copolymers and TerpolymersMacromolecules (Washington, 2016, 49(7), 2630-2638,
1,4-pentadien-3-ol Raw materials
- Methyl formate
- 3-TRIETHYLSILOXY-1,4-PENTADIENE
- chlorovinylmagnesium
- Ethyl formate
- Benzene, [[(1-ethenyl-2-propen-1-yl)oxy]dimethylsilyl]-
- vinylmagnesium bromide solution
1,4-pentadien-3-ol Preparation Products
1,4-pentadien-3-ol Literatura relevante
-
Ben. J. Tickner,Sanna Komulainen,Sanna Palosaari,Janne Heikkinen,Petri Lehenkari,Vladimir V. Zhivonitko,Ville-Veikko Telkki RSC Adv. 2022 12 1479
-
Zhiming Wang,Xingzhu Xu,Zhanshou Gu,Wei Feng,Houjun Qian,Zhengyi Li,Xiaoqiang Sun,Ohyun Kwon Chem. Commun. 2016 52 2811
-
Iain McCulloch,Weimin Zhang,Martin Heeney,Clare Bailey,Mark Giles,David Graham,Maxim Shkunov,David Sparrowe,Steven Tierney J. Mater. Chem. 2003 13 2436
-
Ching-Nung Chen,Duen-Ren Hou Org. Biomol. Chem. 2016 14 6762
-
5. A cis-perhydroindanone synthesis utilising an intramolecular Diels–Alder reactionJan J. S. Bajorek,James K. Sutherland J. Chem. Soc. Perkin Trans. 1 1975 1559
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno alcoholes secundarios
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno Alcoholes y poliolos alcoholes secundarios
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:922-65-6)1,4-pentadien-3-ol

Pureza:99%
Cantidad:25g
Precio ($):308.0